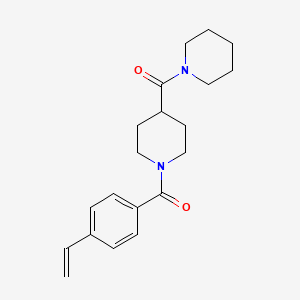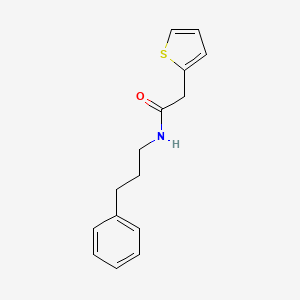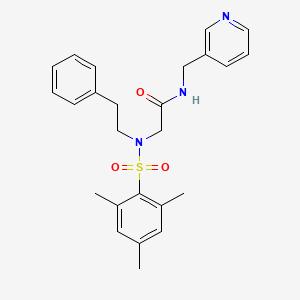
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine (PAPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Wirkmechanismus
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine irreversibly binds to the active site of carboxypeptidase A, preventing the enzyme from carrying out its normal functions. This leads to an accumulation of peptides in the body, which can have various effects depending on the specific peptides involved. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release of neurotransmitters such as dopamine and acetylcholine, as well as the processing of neuropeptides such as substance P and enkephalin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine depend on the specific biological processes being studied. In general, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been shown to affect the release and processing of various peptides in the body, which can have downstream effects on neurotransmission, pain perception, and other physiological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has also been shown to affect the activity of ion channels and receptors in the brain, which can further modulate these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine in lab experiments is its specificity for carboxypeptidase A, which allows for the selective inhibition of this enzyme without affecting other biological processes. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is also a relatively stable compound that can be easily synthesized and purified. However, one limitation of using 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is its irreversible binding to carboxypeptidase A, which can make it difficult to study the effects of this enzyme over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. One area of interest is the role of carboxypeptidase A in various neurological disorders, such as Parkinson's disease and schizophrenia. 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine could be used to study the effects of carboxypeptidase A inhibition on these disorders, which could lead to new therapeutic approaches. Another potential direction is the development of new compounds based on the structure of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine, which could have improved specificity and potency for carboxypeptidase A inhibition. Overall, 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is a valuable tool for studying various biological processes, and its potential applications in scientific research are still being explored.
Synthesemethoden
The synthesis of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine involves several steps, including the reaction of piperidine with acetic anhydride to form N-acetylpiperidine, which is then reacted with vinylbenzoyl chloride to form N-acetylpiperidine-4-vinylbenzoate. The final step involves the reaction of N-acetylpiperidine-4-vinylbenzoate with phosgene to form 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine. The overall yield of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine is around 30-35%, and the purity of the compound can be improved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been widely used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. The compound is known to act as an irreversible inhibitor of the enzyme carboxypeptidase A, which is involved in the breakdown of peptides in the body. This property of 4-(1-piperidinylcarbonyl)-1-(4-vinylbenzoyl)piperidine has been used to study the role of carboxypeptidase A in various biological processes, including neurotransmitter release and neuropeptide processing.
Eigenschaften
IUPAC Name |
[1-(4-ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-16-6-8-17(9-7-16)19(23)22-14-10-18(11-15-22)20(24)21-12-4-3-5-13-21/h2,6-9,18H,1,3-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYMGQAVMEUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Ethenylbenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4936823.png)
![N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)
![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)


![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)
